molecular formula C12H13BClNO4 B1434220 (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid CAS No. 1704080-21-6

(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1434220
CAS No.: 1704080-21-6
M. Wt: 281.5 g/mol
InChI Key: KZIWQLVIUIJIBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, sodium periodate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronate esters, while reduction of the carbonyl group can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is unique due to its specific structure, which combines a boronic acid group with a piperidine carbonyl moiety. This structure provides distinct reactivity and binding properties, making it valuable for specialized applications in chemistry and medicine .

Properties

IUPAC Name

[4-chloro-3-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BClNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,18-19H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIWQLVIUIJIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCC(=O)CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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